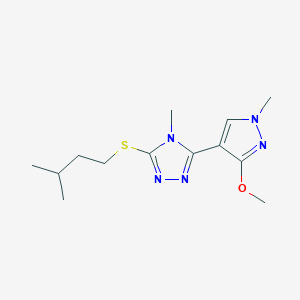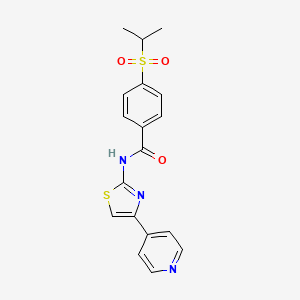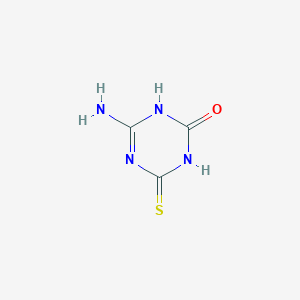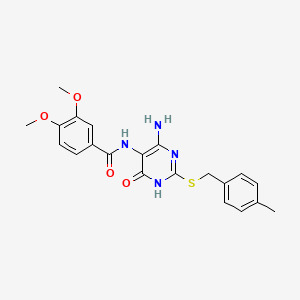
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Übersicht
Beschreibung
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Sulfonamides are a crucial class of drugs having the general formula R-SO2NH2 in the field of pharmacology because of their biological activities such as antibacterial .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom . The structure of some pertinent biological compounds based-thiophene has been shown in various studies .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment and Kinase Inhibition
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide derivatives have shown significant promise in the treatment of cancer. A study by Xu et al. (2014) describes the synthesis and biological evaluation of these derivatives, highlighting their potent anti-proliferative activity against various cancer cell lines and specific inhibitory activities against protein kinases and angiogenesis. These compounds, particularly compound 9n, demonstrated comparable in vitro antiangiogenic activities to known cancer drugs, indicating their potential as novel cancer therapeutics (Xu et al., 2014).
2. Antimicrobial Activity
Research by El-Gaby et al. (2018) explored the synthesis of sulfonamide derivatives containing the this compound structure and evaluated their antimicrobial properties. These compounds exhibited significant in vitro antimicrobial activity, assessed through qualitative and quantitative methods, against various pathogens (El-Gaby et al., 2018).
3. Spectroscopic Characterization and Antimicrobial Applications
Mondal et al. (2017) conducted a study on Schiff bases synthesized from 2-(hydroxy)naphthaldehyde and sulfonamides, including this compound. These compounds were characterized using various spectroscopic techniques and demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative pathogens. The research also involved computational studies to understand the interaction modes of these compounds (Mondal et al., 2017).
4. Inhibition of Carbonic Anhydrase Isoenzymes
Alım et al. (2020) evaluated thiophene-based sulfonamides, including this compound, for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed potent inhibition of human erythrocytes carbonic anhydrase I and II isoenzymes, suggesting their potential in designing novel therapeutic agents (Alım et al., 2020).
5. Fluorescence Sensing and Intracellular Imaging
A study by Mondal et al. (2015) on a naphthalene-based sulfonamide Schiff base demonstrated its application as a fluorescence turn-on probe for the selective detection of Al3+ ions. This research provides insights into the potential of this compound derivatives in bioimaging and sensing applications (Mondal et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c16-13-8-7-12(10-4-1-2-5-11(10)13)15-20(17,18)14-6-3-9-19-14/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYLDPZRWWFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332926 | |
| Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
518053-42-4 | |
| Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4,5,6,7,8,9-Octahydrocycloocta[c]pyrrol-3-one](/img/structure/B2899866.png)

![N-(2-cyanoethyl)-N-methyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899870.png)
![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![1-(4-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2899881.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)
